Methyl 13-iodotridecanoate

Protein Lipidation Myristoylation Membrane Targeting

Methyl 13-iodotridecanoate is the definitive ω-iodo fatty acid methyl ester for studying protein myristoylation. Unlike bromo or chloro analogs, the iodine atom provides an optimal balance of leaving-group ability and polarizability, enabling efficient synthesis of ¹²⁵I-labeled probes with near-native membrane binding. Its 13-carbon chain matches the myristate footprint, ensuring minimal perturbation of protein trafficking. Use as a precursor for myristoyl-CoA affinity labels or as a high-mass-defect internal standard in lipidomics. Procure this specific compound to avoid the irreproducibility caused by generic halogen substitutions.

Molecular Formula C14H27IO2
Molecular Weight 354.27 g/mol
Cat. No. B15279452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 13-iodotridecanoate
Molecular FormulaC14H27IO2
Molecular Weight354.27 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCCCI
InChIInChI=1S/C14H27IO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3
InChIKeyCZTPYRCRUHFDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 13-Iodotridecanoate: Technical Baseline for Sourcing and Evaluation


Methyl 13-iodotridecanoate (C₁₄H₂₇IO₂, MW 354.27 g/mol) is a long-chain ω-iodo fatty acid methyl ester. It is a synthetic, terminally iodinated analog of the 14-carbon myristic acid, where the terminal methyl group is replaced by an iodine atom [1]. This iodine substitution serves as a dense, polarizable handle for chemical transformations and as a radiolabeling site for molecular probes [2]. The compound is primarily used as a reactive intermediate in organic synthesis and as a specialized tool in biochemical research, specifically for studying protein fatty acylation and lipid metabolism [1].

Critical Procurement Alert: Why Methyl 13-Iodotridecanoate Substitution Compromises Research Integrity


Generic substitution among ω-halogenated fatty acid methyl esters is scientifically invalid due to quantifiable differences in chain length recognition and halogen-dependent reactivity. The iodine atom in methyl 13-iodotridecanoate provides a specific balance of leaving-group ability and atomic radius that is distinct from bromo, chloro, or unsubstituted analogs. Furthermore, its 13-carbon backbone places it in a unique niche between 12- and 14-carbon chains, directly impacting its recognition by myristoyl-transferring enzymes and its partitioning behavior in membrane studies [1]. Interchanging this compound with a similar methyl ester without verification of these specific parameters will introduce uncontrolled variables into synthetic pathways and biological assays, leading to irreproducible results and wasted procurement resources [2].

Quantitative Differentiation of Methyl 13-Iodotridecanoate: Head-to-Head Evidence for Scientific Selection


Comparative Membrane Binding vs. Myristate and Chain-Length Analogs in a Cellular Model

Methyl 13-iodotridecanoate, as the free acid, demonstrates a membrane-binding profile for modified pp60v-src that is comparable to the native myristate group, confirming its utility as a minimally perturbing probe [1]. In contrast, the shorter 12-iodododecanoic acid analog exhibits a statistically significant reduction in membrane binding capacity, while the longer 14-iodotetradecanoic acid analog shows no significant difference from myristate [1]. This positions the 13-carbon iodo-analog as the optimal length for studies where maintaining near-native membrane affinity is critical.

Protein Lipidation Myristoylation Membrane Targeting Cellular Biochemistry

Chain Length Dependence of Myocardial Activity: An In Vivo Pharmacokinetic Comparison

The chain length of ω-iodoalkyl fatty acids directly impacts their myocardial uptake and retention, a key parameter for imaging agent development [1]. A class-level inference from a study on related β-methyl branched ω-iodoalkyl fatty acids in rats demonstrates that chain length significantly affects myocardial activity levels at 5 minutes post-injection, with 16-carbon chains showing higher activity than shorter lengths [1]. While methyl 13-iodotridecanoate is a 13-carbon straight-chain molecule, this data establishes the principle that even a one-carbon difference in an ω-iodo fatty acid can alter its in vivo biodistribution and metabolic fate, making chain length a critical selection parameter.

Myocardial Imaging Pharmacokinetics Radioiodinated Probes Fatty Acid Metabolism

Enzymatic Activity Modulation: Acylation of MMSDH vs. Myristoyl-CoA

The coenzyme A derivative of methyl 13-iodotridecanoate (as the free acid, 13-iodotridecanoate) functions as an effective analog of myristoyl-CoA (C14:0-CoA) [1]. In vitro assays using purified methylmalonate semialdehyde dehydrogenase (MMSDH) showed that preincubation with 13-iodotridecanoyl-CoA resulted in covalent acylation and inhibition of the enzyme's dehydrogenase activity [1]. This demonstrates that the terminal iodine atom does not sterically hinder the acyl-CoA's interaction with the enzyme's active site cysteine (Cys319), validating its use as a specific molecular probe for myristoyl-CoA binding proteins.

Enzyme Regulation Post-Translational Modification Active Site Acylation Metabolic Biochemistry

Halogen-Dependent Physicochemical Properties: Density and Reactivity vs. Bromo/Chloro Analogs

As a class of compounds, alkyl iodides exhibit higher density and possess a superior leaving-group ability in nucleophilic substitution reactions compared to their bromo and chloro counterparts [1]. For instance, the density of iodoalkanes (RI) is greater than that of bromoalkanes (RBr) and chloroalkanes (RCl) [1]. This property is critical in applications where the compound's physical behavior (e.g., sedimentation, phase separation) is important. Furthermore, the lower carbon-iodine bond dissociation energy (vs. C-Br or C-Cl) translates to higher reactivity in cross-coupling and substitution chemistries, offering synthetic efficiency advantages .

Organic Synthesis Physicochemical Properties Halogenated Fatty Esters Structure-Activity Relationship

Definitive Application Scenarios for Methyl 13-Iodotridecanoate Based on Empirical Evidence


Synthesis of Radiolabeled Molecular Probes for Myristoylation Studies

Based on direct evidence, methyl 13-iodotridecanoate is the preferred starting material for synthesizing ¹²⁵I-labeled fatty acid probes to study protein myristoylation [1]. Its 13-carbon chain length provides a membrane-binding profile that is quantitatively comparable to the native myristate group, unlike the 12-carbon analog which shows reduced binding [2]. This ensures that the resulting probes minimally perturb the native trafficking and function of myristoylated proteins like pp60v-src [2].

Affinity Labeling and Functional Interrogation of Myristoyl-CoA Binding Proteins

Researchers seeking to identify and characterize novel myristoyl-CoA binding proteins should procure methyl 13-iodotridecanoate for conversion to its CoA ester. Evidence shows this iodo-myristyl-CoA analog acts as an effective affinity label, covalently modifying the active site cysteine of methylmalonate semialdehyde dehydrogenase (MMSDH) and inhibiting its activity in a manner similar to the native myristoyl-CoA ligand [1].

Synthetic Intermediate for High-Reactivity C13 Building Blocks

In synthetic chemistry workflows requiring a C13 linear chain with a terminal electrophilic handle, methyl 13-iodotridecanoate is superior to its bromo or chloro analogs. The iodine atom's enhanced leaving-group ability, predicted by class-level halogen reactivity trends, facilitates more efficient nucleophilic substitution and cross-coupling reactions, potentially reducing reaction times and increasing yields for complex molecule construction .

Internal Standard or Calibrant in Mass Spectrometry for Lipidomics

The high molecular weight of methyl 13-iodotridecanoate (354.27 g/mol) due to the heavy iodine atom makes it an excellent candidate for use as an internal standard or calibrant in mass spectrometry-based lipidomics workflows. Its unique mass defect and distinct isotopic pattern (due to iodine) allow it to be easily distinguished from endogenous fatty acid methyl esters of similar chain length, providing a reliable reference point for accurate quantitation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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